4,4,4-Trifluoro-2,2-dimethylbutanal

Description

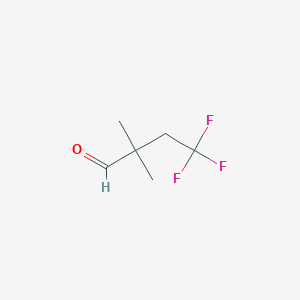

4,4,4-Trifluoro-2,2-dimethylbutanal is a fluorinated aldehyde with the molecular formula C₆H₉F₃O (calculated molecular weight: 154.13 g/mol). Its structure features a trifluoromethyl (-CF₃) group at the terminal carbon and two methyl (-CH₃) groups at the α-position, adjacent to the aldehyde (-CHO) functional group. Key identifiers include:

- CAS RN: 1936087-74-9

- InChIKey: PRHRHMDZYSIYPL-UHFFFAOYSA-N

- Synonyms: EN300-1217973, F2147-6480

- Suppliers: 3 commercial suppliers list this compound, indicating moderate availability .

The trifluoromethyl group enhances electrophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis. The dimethyl groups sterically hinder reactivity at the α-carbon, directing transformations to the aldehyde group.

Properties

IUPAC Name |

4,4,4-trifluoro-2,2-dimethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-5(2,4-10)3-6(7,8)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHRHMDZYSIYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-2,2-dimethylbutanal typically involves the fluorination of precursor compounds. One common method is the reaction of 2,2-dimethylbutanal with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors. These reactors are designed to handle the corrosive nature of fluorinating agents and ensure the safety of the process. The compound is then purified through distillation or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2,2-dimethylbutanal can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions typically produce alcohols or amines as the major products.

Substitution: Substitution reactions can lead to the formation of various fluorinated derivatives or amine derivatives.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:

4,4,4-Trifluoro-2,2-dimethylbutanal serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as:

- Aldol Condensation: The compound can undergo aldol reactions to form β-hydroxy aldehydes or ketones, which are pivotal in synthesizing larger molecules.

- Fluorination Reactions: The trifluoromethyl group is known to impart unique properties to compounds, making them more lipophilic and biologically active. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Potential Drug Development:

The fluorinated nature of this compound makes it an attractive candidate in drug design. Fluorine atoms can significantly enhance the metabolic stability and bioavailability of pharmaceutical compounds. Research indicates its potential use in developing drugs targeting various diseases due to its ability to modify biological activity.

Material Science

Use in Advanced Materials:

In materials science, this compound is utilized for creating functional materials such as:

- Mesoporous Materials: It can be incorporated into mesoporous structures for applications in catalysis and adsorption processes.

- OLEDs (Organic Light Emitting Diodes): The compound has been explored as a dopant or host material in OLED technology due to its electronic properties.

Biochemistry

Role as an Organic Buffer:

In biochemical applications, this compound is used as an organic buffer. This function is crucial for maintaining pH stability in various biological assays and experiments.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-2,2-dimethylbutanal exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to improved therapeutic outcomes.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects.

Receptors: It can bind to receptors on cell surfaces, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol

4,4,4-Trifluoro-2,2-dimethylbutanoic Acid

- Molecular Formula : C₆H₉F₃O₂

- Molecular Weight : 170.13 g/mol

- CAS RN : 939399-07-2

- Functional Group : Carboxylic acid (-COOH)

- Key Properties: Higher acidity (pKa ~2-3) compared to non-fluorinated analogs due to electron-withdrawing -CF₃. Applications: Pharmaceutical intermediates, metal chelators. Regulatory: DSSTox Substance ID DTXSID80434829 .

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl Chloride

4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic Acid

- Molecular Formula : C₅H₇F₃O₄

- Molecular Weight : 188.11 g/mol (estimated)

- CAS RN: Not listed; Synonym: EN300-246555

- Functional Groups : Carboxylic acid (-COOH), diol (-OH)

- Key Properties: Potential chelating agent due to multiple hydroxyl groups. Applications: Specialty polymers or coordination chemistry.

Comparative Analysis Table

Key Research Findings

- Synthetic Utility : The aldehyde derivative is preferred for nucleophilic additions (e.g., Grignard reactions) due to its unhindered -CHO group, whereas the carboxylic acid is utilized in coupling reactions or salt formation .

- Commercial Availability : The alcohol variant (5 suppliers) is more accessible than the aldehyde (3 suppliers), reflecting demand in industrial esterification processes .

- Fluorine Impact : The -CF₃ group in all compounds enhances thermal stability and lipophilicity, critical for bioactive molecule design .

Biological Activity

4,4,4-Trifluoro-2,2-dimethylbutanal is an organic compound characterized by the molecular formula CHFO. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups significantly alters its chemical properties and biological interactions.

The compound features a butanal backbone with three fluorine atoms attached to the carbon chain. This trifluoromethyl substitution can influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a pharmacological agent and its toxicity profile.

1. Pharmacological Potential

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and altered binding affinities to biological targets. The unique electronic properties imparted by the fluorine atoms may enhance the compound's interaction with enzymes or receptors.

2. Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety of this compound in various applications. The acute toxicity exposure limit (ATEL) has been calculated for related fluorinated compounds, indicating potential risks associated with exposure.

- Acute Toxicity : The toxicity profile includes assessments of lethality and effects on the central nervous system (CNS). The compound's structure suggests it may pose risks similar to other fluorinated aldehydes .

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to this compound. Here are notable findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.